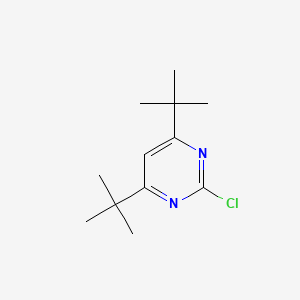

4,6-Di-tert-butyl-2-chloropyrimidine

Description

4,6-Di-tert-butyl-2-chloropyrimidine (C12H20ClN2, molecular weight 227.3 g/mol) is a halogenated pyrimidine derivative characterized by two bulky tert-butyl groups at positions 4 and 6 and a chlorine atom at position 2. Its synthesis involves the reaction of 2,4,6-trichloropyrimidine with tert-butylmagnesium chloride in the presence of CuI, yielding a pale brown liquid with 39% efficiency . Key spectral data include:

- ¹H NMR (CDCl3): δ 7.20 (s, 1H, pyrimidine-H), 1.33 (s, 18H, tert-butyl).

- LCMS: m/z 227.3 [M+H]<sup>+</sup> .

This compound serves as a precursor in pharmaceutical synthesis, such as the production of 4,6-di-tert-butylpyrimidin-2-amine via amination .

Properties

Molecular Formula |

C12H19ClN2 |

|---|---|

Molecular Weight |

226.74 g/mol |

IUPAC Name |

4,6-ditert-butyl-2-chloropyrimidine |

InChI |

InChI=1S/C12H19ClN2/c1-11(2,3)8-7-9(12(4,5)6)15-10(13)14-8/h7H,1-6H3 |

InChI Key |

ONJXREKVSAZFBM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=NC(=N1)Cl)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Di-tert-butyl-2-chloropyrimidine typically involves the nucleophilic substitution reactions. One common method involves the reaction of 2,4,6-trichloropyrimidine with tert-butyl lithium or tert-butyl magnesium chloride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often heated to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize the formation of by-products and to ensure the efficient use of reagents .

Chemical Reactions Analysis

Types of Reactions

4,6-Di-tert-butyl-2-chloropyrimidine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at position 2 can be replaced by various nucleophiles, such as amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), at elevated temperatures.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 2-amino-4,6-di-tert-butylpyrimidine derivative .

Scientific Research Applications

While the search results do not offer specific applications of "4,6-Di-tert-butyl-2-chloropyrimidine", they do provide information on related compounds and their applications, which can help infer potential uses and properties of the target compound.

General Information

This compound: This compound has the molecular formula C12H19ClN2 and CID 57613205 .

Inferences and Potential Applications

Given the information available, potential applications and related insights can be drawn from the properties of similar compounds:

- Pyrimidine Derivatives: Pyrimidines and their derivatives are significant in medicinal chemistry. For instance, pyrimidine-4-carboxamides have been studied as inhibitors of NAPE-PLD .

- Anti-inflammatory Applications: Some compounds with tert-butyl groups exhibit anti-inflammatory activity . Studies have investigated the anti-inflammatory activity of compounds like butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and tert-butylphenol (TBP) .

- Antioxidants: Compounds containing tert-butyl groups, such as 2,6-di-tert-butylphenol and 2,4,6-tri-tert-butylphenol (2,4,6-TTBP), are used as antioxidants in industrial applications .

- Catalysis and OLEDs: 4,4′-di-tert-butyl-2,2′-bipyridine has found utility in various catalytic reactions and in iridium dyes used in photocatalysis and OLEDs .

- Pharmaceutical Applications: Substituted 4,6-di-tertiary-butyl-5-hydroxy-pyrimidines may inhibit 5-lipoxygenase and/or cyclooxygenase, suggesting use in treating inflammation, arthritis, pain, fever, and related conditions. They may also act as antioxidants and treat acne, sunburn, psoriasis, and eczema .

- CFTR Potentiators: N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, ivacaftor) is used in treating cystic fibrosis (CF) patients with specific mutations .

Structure-Activity Relationships (SAR)

- Pyrimidine Derivatives: Research focuses on understanding the structure-activity relationships (SAR) of pyrimidine derivatives to design effective inhibitors .

- Electronic Effects: Substituents on pyrimidine units can significantly impact the energy gap, which is crucial in various applications . Electron-withdrawing substituents directly connected to the pyrimidine unit have a greater impact on lowering the energy gap .

Tert-Butyl-Phenolic Antioxidants

- Consumer Product Applications: Tert-butyl-phenolic antioxidants are used in adhesives, sealants, fuels, hydraulic fluids, lubricating oils, and polymers .

- Antioxidant Mechanism: Tert-butyl hydroquinone (TBHQ) can mitigate oxidative stress by enhancing antioxidant enzyme activities .

- Potential Toxicities: High bioaccumulation and aquatic toxicity may limit the industrial use of some tert-butyl compounds, such as 2,4,6-TTBP, in certain regions .

Limitations

Mechanism of Action

The mechanism of action of 4,6-Di-tert-butyl-2-chloropyrimidine and its derivatives involves the interaction with specific molecular targets, such as enzymes and receptors. The bulky tert-butyl groups and the chlorine atom influence the binding affinity and selectivity of the compound. For example, the compound can act as an enzyme inhibitor by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Substituent Variation and Steric Effects

The tert-butyl groups in 4,6-Di-tert-butyl-2-chloropyrimidine impart significant steric hindrance, distinguishing it from analogs with smaller substituents. For example:

Key Observations :

- The tert-butyl groups in this compound reduce nucleophilic substitution reactivity compared to dichloro analogs (e.g., 2-tert-butyl-4,6-dichloropyrimidine) .

- Brominated analogs (e.g., 5-Bromo-2-chloro-4,6-dimethylpyrimidine) exhibit utility in Suzuki-Miyaura couplings, a feature absent in the tert-butyl-dominated compound .

Physicochemical Properties

- Solubility : The tert-butyl groups render this compound hydrophobic, limiting aqueous solubility compared to dimethyl or ethyl analogs .

- Thermal Stability : Bulky substituents increase melting points (e.g., tert-butyl derivatives are typically liquids or low-melting solids) versus crystalline dichloro compounds .

Biological Activity

4,6-Di-tert-butyl-2-chloropyrimidine is a compound belonging to the pyrimidine family, noted for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing from various studies and research findings.

Chemical Structure and Synthesis

This compound can be synthesized through several methods, including halogenation of 4,6-di-tert-butylpyrimidine. The presence of tert-butyl groups enhances the compound's lipophilicity and stability, which are crucial for its biological activity.

Antioxidant Properties

Research indicates that derivatives of this compound exhibit significant antioxidant activity. For instance, related compounds have shown potent inhibition of lipid peroxidation and LDL oxidation, outperforming traditional antioxidants like vitamin E in certain assays .

| Compound | Activity | IC50 (μM) |

|---|---|---|

| This compound | LDL oxidation inhibition | < 5 |

| Vitamin E | LDL oxidation inhibition | > 10 |

Anti-inflammatory Effects

The compound has been identified as an inhibitor of 5-lipoxygenase and cyclooxygenase pathways, which are critical in inflammatory responses. This suggests potential use in treating conditions such as rheumatoid arthritis and asthma .

Anticancer Activity

Studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. The specific IC50 values vary depending on the cell line tested but generally fall within the micromolar range.

Neuroprotective Effects

In neurobiological studies, related compounds have demonstrated protective effects against oxidative stress-induced neuronal damage. These properties suggest a potential role in treating neurodegenerative diseases .

Case Studies

-

Oxidative Stress in Hyperlipidemic Models :

In vivo studies using Watanabe heritable hyperlipidemic rabbits showed that treatment with derivatives of this compound resulted in reduced LDL oxidation and improved plasma antioxidant capacity . -

Inflammation Models :

In animal models of inflammation, compounds based on this pyrimidine structure significantly reduced markers of inflammation and improved symptoms associated with arthritis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.